2-(4-Bromobenzylsulfanyl)benzoxazole
Overview
Description
It is a small molecule with a molecular weight of 320.2 and the chemical formula C14H10BrNOS . SB 4 is known for its ability to activate canonical BMP signaling pathways, which play a crucial role in various biological processes, including embryonic development, cell differentiation, and tissue homeostasis .
Mechanism of Action
Target of Action
The primary target of SB 4, also known as 2-((4-Bromobenzyl)thio)benzo[d]oxazole, is the Bone Morphogenetic Protein 4 (BMP4) . BMP4 is a member of the transforming growth factor-beta (TGF-β) superfamily, which plays critical roles in multiple physiological and pathological processes .
Biochemical Pathways
The activation of BMP4 signaling by SB 4 leads to the phosphorylation of SMAD-1/5/9 . This triggers the canonical BMP signaling pathway, which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis .
Result of Action
The activation of BMP4 signaling by SB 4 can lead to various molecular and cellular effects. For instance, it can enhance embryonic stem cell differentiation . The exact effects can vary depending on the specific cellular context and the presence of other signaling molecules.
Biochemical Analysis
Biochemical Properties
2-((4-Bromobenzyl)thio)benzo[d]oxazole functions as a BMP4 agonist with an EC50 value of 74 nM . It activates canonical BMP signaling by stabilizing intracellular phosphorylated SMAD-1/5/9 proteins, which are critical mediators of BMP signaling . This compound does not affect other SMAD proteins such as p-SMAD-2, p-SMAD-3, or p-TAK1 . By bypassing noggin-induced inhibition of type I BMP receptors, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances BMP4 signaling and promotes embryonic stem cell differentiation .
Cellular Effects
2-((4-Bromobenzyl)thio)benzo[d]oxazole has profound effects on various cell types and cellular processes. It influences cell function by activating BMP signaling pathways, leading to increased phosphorylation of SMAD-1/5/9 proteins . This activation results in the upregulation of BMP4 target genes, such as inhibitors of DNA binding (Id1 and Id3), which are involved in cell differentiation and proliferation . Additionally, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances embryonic stem cell differentiation, highlighting its potential in regenerative medicine .
Molecular Mechanism
The molecular mechanism of 2-((4-Bromobenzyl)thio)benzo[d]oxazole involves its binding interactions with BMP receptors and subsequent activation of the BMP signaling pathway. By stabilizing phosphorylated SMAD-1/5/9 proteins, this compound ensures the continuous activation of BMP signaling . This activation leads to the transcription of BMP target genes, which play essential roles in cell differentiation and tissue development . The compound’s ability to bypass noggin-induced inhibition further enhances its efficacy in activating BMP signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency in activating BMP signaling . Long-term studies have shown that continuous exposure to 2-((4-Bromobenzyl)thio)benzo[d]oxazole leads to sustained activation of BMP signaling pathways, resulting in prolonged effects on cellular function and differentiation
Dosage Effects in Animal Models
The effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole vary with different dosages in animal models. At lower doses, the compound effectively activates BMP signaling without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-((4-Bromobenzyl)thio)benzo[d]oxazole is involved in metabolic pathways related to BMP signaling. It interacts with enzymes and cofactors that regulate the phosphorylation and dephosphorylation of SMAD proteins . The compound’s activation of BMP signaling influences metabolic flux and metabolite levels, contributing to its overall biochemical effects
Transport and Distribution
Within cells and tissues, 2-((4-Bromobenzyl)thio)benzo[d]oxazole is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects on BMP signaling . The compound’s distribution within tissues and its accumulation in target cells are critical factors in determining its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-((4-Bromobenzyl)thio)benzo[d]oxazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to these subcellular regions ensures the efficient activation of BMP signaling and the subsequent transcription of BMP target genes . Understanding the mechanisms underlying the compound’s subcellular localization is essential for optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
SB 4 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of SB 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of SB 4 with a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions
SB 4 undergoes various chemical reactions, including:
Oxidation: SB 4 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of SB 4 can lead to the formation of thiol derivatives.
Substitution: SB 4 can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Azide or cyanide-substituted products.
Scientific Research Applications
SB 4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study BMP4 signaling pathways.
Biology: Facilitates the differentiation of embryonic stem cells and the study of developmental biology.
Medicine: Potential therapeutic applications in regenerative medicine and tissue engineering.
Industry: Used in the development of novel biomaterials and drug discovery.
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: Another BMP signaling inhibitor but less selective compared to SB 4.
LDN-193189: A more potent and selective BMP inhibitor but with a different chemical structure.
Noggin: A natural protein that inhibits BMP signaling but is not a small molecule.
Uniqueness of SB 4
SB 4 is unique due to its high selectivity and potency as a BMP4 agonist. It bypasses noggin-induced inhibition of BMP receptors, making it a valuable tool for studying BMP signaling pathways and their role in various biological processes .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVOIBFEFVKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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